2-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is an organic compound that features a fluorophenyl group, a hydroxy-methoxy-methylbutyl chain, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes acylation with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Introduction of the Hydroxy-Methoxy-Methylbutyl Chain: The intermediate is then reacted with 2-hydroxy-4-methoxy-2-methylbutyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 2-(4-fluorophenyl)-N-(2-oxo-4-methoxy-2-methylbutyl)acetamide.
Reduction: 2-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)ethylamine.
Substitution: 2-(4-methoxyphenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for various conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H20FNO3 |
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Molecular Weight |
269.31 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide |
InChI |
InChI=1S/C14H20FNO3/c1-14(18,7-8-19-2)10-16-13(17)9-11-3-5-12(15)6-4-11/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
InChI Key |
IAVJFWRFTKUXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)(CNC(=O)CC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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